2-(Allyloxy)benzyl Bromide
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Overview
Description
2-(Allyloxy)benzyl Bromide: is an organic compound with the molecular formula C10H11BrO . It is a benzyl bromide derivative where the benzyl group is substituted with an allyloxy group at the ortho position. This compound is used in various organic synthesis processes due to its reactivity and ability to form new carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 2-(Allyloxy)benzyl Bromide typically involves the bromination of 2-(Allyloxy)toluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a radical mechanism where the benzylic hydrogen is replaced by a bromine atom .
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The choice of solvent and radical initiator may vary based on cost and availability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(Allyloxy)benzyl Bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 2-(Allyloxy)toluene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous acidic conditions or chromium trioxide in acetic acid are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is used under inert atmosphere conditions.
Major Products:
Substitution: Products include 2-(Allyloxy)benzyl azide, 2-(Allyloxy)benzyl thiocyanate, and 2-(Allyloxy)benzyl ether.
Oxidation: Products include 2-(Allyloxy)benzyl alcohol and 2-(Allyloxy)benzoic acid.
Reduction: The major product is 2-(Allyloxy)toluene.
Scientific Research Applications
Chemistry:
2-(Allyloxy)benzyl Bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is particularly useful in the formation of carbon-carbon and carbon-heteroatom bonds through substitution reactions.
Biology and Medicine:
In biological research, this compound is used to modify biomolecules through alkylation reactions. It
Properties
IUPAC Name |
1-(bromomethyl)-2-prop-2-enoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGKNGMMYQMREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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